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Executive Summary

Leucinostatin B is a linear lipopeptide antibiotic isolated from Purpureocillium lilacinum
(formerly Paecilomyces lilacinus). It exhibits potent phytotoxic, nematocidal, and antitumor
activities. Structurally, it acts as an uncoupler of oxidative phosphorylation in mitochondria.

The elucidation of Leucinostatin B presents a specific analytical challenge: differentiating it
from its methylated homolog, Leucinostatin A, and resolving the stereochemistry of its non-
proteinogenic amino acids, including (4S,2E)-4-methylhex-2-enoic acid (MHA), threo-[3-
hydroxyleucine (HyLeu), cis-4-methyl-L-proline (MePro), and the unique polyketide-amino acid
hybrid (2S,4S)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD).[1]

This guide provides a step-by-step technical workflow for researchers to verify the structure of
Leucinostatin B using modern MS and NMR techniques.

Part 1: Structural Overview & Chemical Logic[1]

Leucinostatin B differs from Leucinostatin A solely at the C-terminus.[1] While Leucinostatin A
terminates with a dimethylamine moiety (N?,N!-dimethylpropane-1,2-diamine, DPD),
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Leucinostatin B terminates with a monomethylamine moiety (N*-methylpropane-1,2-diamine,
MPD).[1][2]

Consensus Sequence

The structure consists of a fatty acid tail (MHA) coupled to a nonapeptide (9 residues) and
terminated by a polyamine.

Sequence: MHA - Leu?! - HyLeu? - Leu3 - HyLeu* - Aib> - MePro® - HyLeu” - AHMOD? - (3-Ala® -
MPDI[1]

Residue Full Name Diagnostic Feature

(4S,2E)-4-methylhex-2-enoic Conjugated diene system; N-

MHA ) )
acid terminal cap.[1][3]
Hydroxyl group on (3-carbon;
HyLeu threo-p-hydroxyleucine .y 9 ] ponp
diastereotopic methyls.[1]
_ o , , Quaternary a-carbon; gem-
Aib a-Aminoisobutyric acid ) ] )
dimethyl singlets in NMR.[1]
) ) Restricted conformation;
MePro cis-4-methyl-L-proline

diagnostic methyl doublet.[1]

] Ketone at C8; long side chain;
2-amino-6-hydroxy-4-methyl-8- ] ) ]
AHMOD ) ) unique to Leucinostatins.[1][3]
oxodecanoic acid ]

o C-terminal amine; differentiator
MPD Ni-methylpropane-1,2-diamine
from Leu A.

Part 2: Mass Spectrometry Workflow

Mass spectrometry provides the molecular formula and sequence tags.[5] The primary goal is
to confirm the mass difference of 14.0156 Da (CH:) relative to Leucinostatin A and map the

sequence via fragmentation.

Accurate Mass Determination (HR-MS)
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Use ESI-TOF or Orbitrap MS in positive ion mode.[1]

Target lon:

e Leucinostatin A (Reference):
(Monoisotopic)[1]

e Leucinostatin B (Target):
(Monoisotopic)[1]

e Formula:

(Calculated Mass: 1203.8206 Da)[1]

MS/MS Fragmentation Strategy

Leucinostatins are peptaibols/lipopeptides that fragment predictably but require high collision
energy due to the steric bulk of Aib and Pro residues.

e N-Terminal Series (b-ions): Dominant due to the stable acyl-enzyme-like intermediate formed
by Aib residues.[1]

o C-Terminal Series (y-ions): Less abundant but critical for confirming the C-terminal amine.[1]
» Diagnostic Cleavage:
o The loss of the C-terminal MPD group (

, ~88 Da) vs. DPD (

, ~102 Da) is the definitive spectral signature.
o Fragment

: Cleavage after

-Ala® yields the same

for both Leucinostatin A and B, confirming the core peptide sequence is identical.
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MS Workflow Diagram
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(P. lilacinus)

l
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Peak A (RT 12.5 min) Peak B (RT 11.2 min)
[M+H]+=1217.8 [M+H]+ = 1203.8
(Leucinostatin A) (Leucinostatin B)

MS/MS Fragmentation

(CID / HCD)
Dominant Diagnostic
b-ion Series y-ion Series
(Sequence Confirmation) (C-Term Identification)

-14 Da vs Leu A

Structural Assignment:

C-Term = Methylpropane-diamine

Click to download full resolution via product page

Caption: LC-MS/MS workflow isolating Leucinostatin B and using fragmentation patterns to
confirm the demethylated C-terminus.

Part 3: NMR Spectroscopy Workflow

NMR is required to resolve the stereochemistry (L/D, threo/erythro) and confirm the
connectivity of the unigue AHMOD and MHA residues.
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Sample Preparation[1]

e Solvent: DMSO-

is the standard solvent.[1] It disrupts aggregation common in lipopeptides and provides
excellent solubility.

e Concentration: 5-10 mg in 600 pL (approx. 3—7 mM).

o Temperature: 298 K (25°C). If amide overlap is severe, acquire data at 308 K or 313 K.

Key NMR Experiments & Rationale

Experiment Purpose

Critical Insight for
Leucinostatin B

Identification of 9 amide

1H 1D Initial fingerprinting doublets (NH) and Aib singlets.
[1]

] Tracing spin systems (e.g.,
1H-1H COSY Scalar coupling (2-3 bonds) ] ]
Leu, HyLeu side chains).

Identifying complete amino
1H-1H TOCSY Total spin system ID acid side chains, especially the
long AHMOD chain.

Assigning protonated carbons;
1H-13C HSQC Carbon assignment resolving overlapping o-

protons.

Sequence connectivity
(Carbonyl

1H-13C HMBC Long-range coupling to Amide

).[1] Connecting AHMOD

ketone to its backbone.

Stereochemistry (cis/trans
1H-1H NOESY Spatial proximity MePro) and secondary

structure (helical turns).[1]

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Leucinostatin-B
https://pubchem.ncbi.nlm.nih.gov/compound/Leucinostatin-B
https://pubchem.ncbi.nlm.nih.gov/compound/Leucinostatin-B
https://pubchem.ncbi.nlm.nih.gov/compound/Leucinostatin-B
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674796?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Diagnostic Chemical Shifts (DMSO- )

Values are approximate and derived from Leucinostatin structural classes.

Residue Atom OH (ppm) oC (ppm) Multiplicity
MHA Vinyl H (C2, C3) 6.0-6.6 120 - 145 Multiplets
. Singlets (Gem-
Aib CH 1.35-1.45 23-26 _
—rs dimethyl)
MePro H 35-338 45 - 55 Multiplet
AHMOD C8-Ketone - ~210 Quaternary C
AHMOD C6-H (CH-OH) ~3.8 ~70 Multiplet
Singlet/Doublet
MPD N-CHs ~2.5 33-36 (distinct from
DPD)
Singlet (6H
DPD (Leu A) N(CHs)2 ~2.8 ~42 _ _
integration)

Differentiation Note: In Leucinostatin B, the C-terminal amine methyl signal integrates to 3H
(singlet or doublet depending on protonation/exchange). In Leucinostatin A, it integrates to 6H.

Integrated Elucidation Diagram

Select NH

1D 1H NMR Tocsy
(Amide Region 7-9 ppm) (Spin System ID)

Resolve Overlap
HsQC
(1H-13C Correlation)

Side Chains

HMBC Link Residues Walk Backbone: NOESY
(Seq. Connectivity) C=0(i) -> NH(i+1) (tereochemistry)

3D Conformation Final Structure
Leucinostatin B

Identify Residues:
Leu, HyLeu, Aib, MePro

Click to download full resolution via product page

Caption: NMR logic flow. TOCSY identifies residues; HMBC links them via peptide bonds;
NOESY defines geometry.
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Part 4: Experimental Protocols
Mass Spectrometry Protocol[1]

Preparation: Dissolve 0.1 mg of purified Leucinostatin B in 1 mL of Methanol/Water (1:1)
with 0.1% Formic Acid.

LC Conditions:

o Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 pm).

o Gradient: 5% to 95% Acetonitrile in 0.1% Formic Acid over 15 mins.
MS Parameters (ESI+):

o Capillary Voltage: 3.5 kV.

o Source Temp: 300°C.

o Scan Range: m/z 200-2000.

MS/MS: Select precursor m/z 1204.8. Apply stepped collision energy (20, 35, 50 eV) to
ensure fragmentation of both the fatty acid tail and the proline-rich core.

NMR Spectroscopy Protocol

o Sample: Dissolve 5.0 mg Leucinostatin B in 600 uL DMSO-

(99.9% D). Use a high-quality 5 mm NMR tube.

Instrument: 500 MHz or higher (600/800 MHz recommended for resolution of HyLeu/Leu
overlap).

Acquisition Sequence:
o 1H ZG: 16 scans, 2 sec relaxation delay. Check linewidths.
o COSY: Magnitude mode, 2K x 256 points.

o TOCSY: Mixing time 80 ms (to see full side chains).
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o HSQC: Multiplicity-edited (CH/CH3 positive, CH2 negative).
o HMBC: Optimized for 8 Hz long-range coupling (

).[1]

o NOESY: Mixing time 200-300 ms. (Note: Leucinostatins often adopt helical conformations

in solution; NOEs between

and

are diagnostic).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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